Cyanopindolol hemifumarate
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Overview
Description
Cyanopindolol hemifumarate is a chemical compound known for its role as an antagonist at both the serotonin 5-HT1A and 5-HT1B receptors, as well as the beta-adrenergic receptors . This compound is often utilized in scientific research due to its ability to interact with these specific receptors, making it valuable in studies related to neurotransmission and cardiovascular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanopindolol hemifumarate involves multiple steps, starting with the preparation of the core structure, which includes the indole ring. The key steps typically involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Introduction of the Cyanide Group: This step involves the addition of a cyanide group to the indole ring, often through a nucleophilic substitution reaction.
Attachment of the Propanolamine Side Chain: This is done via a nucleophilic substitution reaction where the indole derivative reacts with a suitable epoxide or halohydrin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch or Continuous Flow Reactors: These are used to control reaction conditions precisely.
Purification Steps: Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyanopindolol hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or epoxides are used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
Cyanopindolol hemifumarate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving receptor binding and antagonist activity.
Biology: Employed in research on neurotransmission, particularly in studies involving serotonin and adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects in conditions related to cardiovascular and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin and adrenergic receptors.
Mechanism of Action
Cyanopindolol hemifumarate exerts its effects by binding to and blocking the serotonin 5-HT1A and 5-HT1B receptors, as well as the beta-adrenergic receptors . This antagonistic action prevents the normal binding of endogenous ligands, thereby inhibiting the downstream signaling pathways. The molecular targets include:
Serotonin Receptors: Inhibition of serotonin binding leads to reduced neurotransmission.
Beta-Adrenergic Receptors: Blocking these receptors affects cardiovascular functions by reducing heart rate and contractility.
Comparison with Similar Compounds
Similar Compounds
Pindolol: Another beta-adrenergic receptor antagonist with similar properties but different receptor affinity.
Propranolol: A non-selective beta-adrenergic receptor antagonist used primarily for cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic receptor antagonist with a different therapeutic profile.
Uniqueness
Cyanopindolol hemifumarate is unique due to its dual antagonistic action on both serotonin and beta-adrenergic receptors, making it a valuable tool in research involving both neurotransmission and cardiovascular studies .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBITJKBOWVCCI-WXXKFALUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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